2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
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Overview
Description
2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound with the molecular formula C23H23ClN4 and a molecular weight of 390.92 g/mol . It is a tetrazolium salt, which is a class of compounds known for their applications in various biochemical assays and research .
Preparation Methods
The synthesis of 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide to yield the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with benzyl chloride to form the tetrazolium salt . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazole oxide.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its reduction by cellular dehydrogenases to form a colored formazan product. This reduction occurs in the mitochondria of living cells, making it a useful indicator of cell viability and metabolic activity . The molecular targets include various dehydrogenase enzymes involved in cellular respiration and energy production .
Comparison with Similar Compounds
Similar compounds to 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride include other tetrazolium salts such as:
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
2,3,5-Triphenyltetrazolium chloride (TTC): Used in plant physiology to detect dehydrogenase activity.
XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate): Used in cell proliferation assays. The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application profiles compared to other tetrazolium salts.
Properties
IUPAC Name |
2,3-bis(4-ethylphenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAQULMFNVYFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703355 |
Source
|
Record name | 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104497-78-1 |
Source
|
Record name | 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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